Gomisin J

概要

説明

Gomisin J (GomJ) is a derivative of a lignan compound found in Schisandra chinensis . It has been shown to have regulatory effects on virus, oxidative stress, and tumor progression .

Synthesis Analysis

The biosynthesis of Gomisin J in Schisandra sphenanthera involves a complex network of genes. A study identified the tan module from a Weighted Gene Co-expression Network Analysis (WGCNA) as crucial for its biosynthesis and regulation. This module contains eight transcription factors and four cytochrome P450 enzymes .Chemical Reactions Analysis

Gomisin J has been found to suppress lipid accumulation by regulating the expression of lipogenic and lipolytic enzymes and inflammatory molecules .科学的研究の応用

Biosynthesis and Distribution

Gomisin J is a lignan found in the medicinal plant Schisandra sphenanthera . The biosynthesis and distribution of Gomisin J hold significant pharmacological importance . A distinct accumulation pattern of Gomisin J has been observed, predominantly in the roots . This finding highlights the roots’ unique role in lignan storage and biosynthesis .

Gene Network Analysis

Gene network analysis has been used to understand the tissue-specific biosynthesis and distribution of Gomisin J . Four cytochrome P450 (CYP) enzymes and eight transcription factors have been identified as crucial in the biosynthesis of Gomisin J . Notably, the CYP genes DN6828 and DN2874-i3 exhibited up-regulation in roots across both male and female plants, while DN51746 was specifically up-regulated in male roots .

HIV-1 IIIB Replication Inhibition

Gomisin J has been found to inhibit HIV-1 IIIB replication in H9 T cells . This suggests potential applications in antiviral research and treatment development.

Anti-Inflammatory Properties

Gomisin J has been shown to decrease LPS-induced increases in nitric oxide (NO) production and p38, ERK, and JNK phosphorylation in RAW 264.7 cells . This indicates its potential use in the treatment of inflammatory conditions.

Vasorelaxation

Gomisin J induces relaxation of isolated, precontracted endothelium-intact rat aortic rings . This suggests potential applications in cardiovascular research and treatment.

Cytotoxicity to Cancer Cells

Gomisin J has been found to be cytotoxic to 13 cancer cell lines, including breast, colon, and cervical cancer cells . This suggests potential applications in cancer research and treatment.

These insights into the applications of Gomisin J contribute to the broader understanding of secondary metabolism in medicinal plants . Further research is needed to fully explore these applications and potentially discover new ones.

作用機序

Target of Action

Gomisin J, a lignan derived from the Schisandra genus plants, has been found to primarily target cancer cells . It has a much stronger cytotoxic effect on cancer cells than on cells of an unaffected line . It also exhibits a unique ability to modulate autophagy in cancer cells, particularly in MCF7 and MDA-MB-231 lines .

Mode of Action

Gomisin J works by activating AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II, and inhibiting fetuin-A in HepG2 cells . This leads to the regulation of lipogenic and lipolytic enzymes and inflammatory molecules, thereby suppressing lipid accumulation .

Biochemical Pathways

The anticancer effects of Gomisin J are primarily driven by its ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . It also amplifies the impact of traditional chemotherapy treatments .

Result of Action

Gomisin J has been shown to reduce neurological scores, cerebral infarction, and water content in the brain of ischemia/reperfusion (I/R) rats . It also rescued I/R treatment-reduced neuron survival in the hippocampus . In cancer cells, Gomisin J has been found to induce apoptosis and inhibit proliferation .

Safety and Hazards

特性

IUPAC Name |

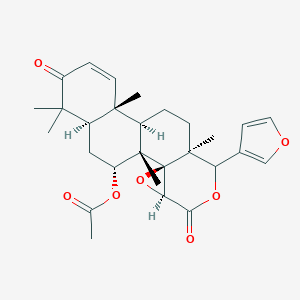

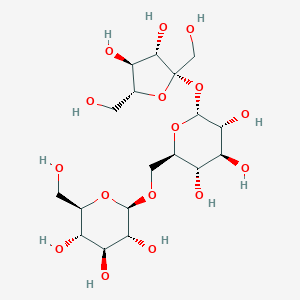

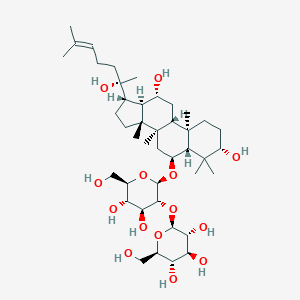

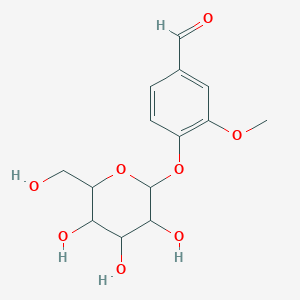

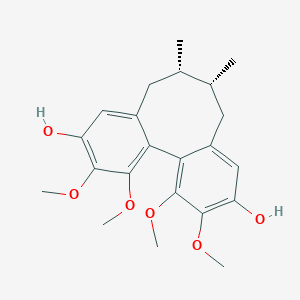

(9R,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216490 | |

| Record name | Gomisin J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gomisin J | |

CAS RN |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOMISIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X13A57600T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Gomisin J?

A1: The molecular formula of Gomisin J is C22H26O6, and its molecular weight is 386.4 g/mol. []

Q2: What spectroscopic data is available for Gomisin J?

A2: Gomisin J has been extensively characterized using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques have allowed for the complete assignment of NMR signals and confirmation of its structure. [, ]

Q3: Can Gomisin J be produced through plant cell culture?

A3: Yes, studies have demonstrated the production of Gomisin J from suspension cell cultures and transformed root cultures of Schisandra chinensis. Researchers have investigated the effects of different culture media, sucrose concentrations, shaking speeds, and inoculum sizes on Gomisin J production. [, , , ]

Q4: Have bioreactors been used for Gomisin J production?

A4: Yes, airlift-type bioreactors have been employed for Gomisin J production from Schisandra chinensis suspension cultures. The oxygen supply in the bioreactor significantly influences both cell growth and Gomisin J accumulation. [, ]

Q5: What are the known pharmacological activities of Gomisin J?

A5: Research suggests Gomisin J possesses various pharmacological properties, including anti-inflammatory, antioxidant, anti-HIV, hepatoprotective, and neuroprotective activities. [, , , , , ]

Q6: How does Gomisin J exert its anti-inflammatory effects?

A6: In vitro studies using LPS-stimulated murine macrophages (Raw 264.7 cells) showed that Gomisin J reduces nitric oxide (NO) production and pro-inflammatory cytokine secretion. These effects are attributed to its ability to block p38 mitogen-activated protein kinase (MAPK), extracellular signal–regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) phosphorylation. [, ]

Q7: How does Gomisin J contribute to neuroprotection?

A7: Gomisin J exhibits protective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells. This neuroprotective effect is thought to stem from its antioxidant properties. []

Q8: Does Gomisin J affect lipid metabolism?

A8: Research indicates that Gomisin J can inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK)-dependent pathway and inhibition of hepatokine fetuin-A. [, ]

Q9: What are the potential benefits of Gomisin J in treating nonalcoholic fatty liver disease (NAFLD)?

A9: Gomisin J's ability to attenuate lipid accumulation, regulate the expression of lipogenic and lipolytic enzymes, and modulate inflammatory molecules in HepG2 cells suggests potential benefits for NAFLD treatment. [, ]

Q10: How does Gomisin J exhibit anti-HIV activity?

A10: Studies show that halogenated derivatives of Gomisin J, particularly brominated derivatives, act as potent inhibitors of HIV-1 reverse transcriptase (RT). These derivatives prevent p24 production from acutely HIV-1-infected H9 cells and inhibit the early phase of the HIV life cycle. [, , ]

Q11: How do structural modifications impact the activity of Gomisin J?

A11: Research on Gomisin J derivatives, particularly halogenated forms, reveals a strong structure-activity relationship. For instance, the presence of iodine, bromine, or chlorine at the fourth and ninth positions enhances both the RT inhibitory activity and the cytoprotective activity of Gomisin J. [, ]

Q12: Does Gomisin J interact with drug transporters?

A12: Yes, certain dibenzocyclooctadiene lignans, including Gomisin J, have shown inhibitory effects on drug transporters like P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP1). [, , ]

Q13: Does Gomisin J have the potential for drug interactions through UDP-glucuronosyltransferases (UGTs) inhibition?

A13: Yes, in vitro studies indicate that Gomisin J, at a concentration of 100 μM, significantly inhibits UGT1A1 and UGT1A9 activity. This suggests a potential for herb-drug interactions with medications primarily metabolized by UGT1A9. []

Q14: What is known about the pharmacokinetics of Gomisin J?

A14: Pharmacokinetic studies in rats using LC-MS/MS methods have investigated the absorption, distribution, metabolism, and excretion of Gomisin J and other Schisandra lignans after oral administration of Schisandra lignan extract. []

Q15: What analytical methods are used to characterize and quantify Gomisin J?

A15: Various analytical techniques have been employed to characterize, quantify, and monitor Gomisin J, including:

Q16: What are the potential applications of Gomisin J beyond its pharmacological properties?

A17: While Gomisin J's therapeutic potential is a major research focus, its unique properties could lead to applications in other fields. For example, its antioxidant capacity may be beneficial in food preservation or cosmetic formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)